N-tert-butyl-2-phenylethanesulfonamide: Chemical Properties, Synthetic Methodologies, and Applications in Targeted Therapeutics
N-tert-butyl-2-phenylethanesulfonamide: Chemical Properties, Synthetic Methodologies, and Applications in Targeted Therapeutics
Abstract N-tert-butyl-2-phenylethanesulfonamide is a highly specialized sulfonamide derivative that serves as both a critical intermediate in advanced organic synthesis and a foundational pharmacophore in drug discovery. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores the mechanistic rationale behind its utility in transition-metal catalyzed C-H activation and Endothelin-A (ETA) receptor antagonism.
Introduction & Structural Significance
The integration of a bulky tert-butyl group on the sulfonamide nitrogen of 2-phenylethanesulfonamide imparts unique physicochemical properties, significantly altering the electronic landscape and steric environment of the molecule. As an application scientist, understanding these properties is paramount for leveraging this compound (CAS 89557-07-3) in directed C-H activation methodologies and the rational design of targeted therapeutics[1]. The sulfonamide moiety itself provides metabolic stability and acts as a robust hydrogen-bond donor/acceptor system, making it a privileged scaffold in medicinal chemistry.
Physical and Chemical Properties
To facilitate experimental design and computational modeling, the core quantitative properties of N-tert-butyl-2-phenylethanesulfonamide are summarized below.
| Property | Value |
| Chemical Name | N-tert-butyl-2-phenylethanesulfonamide |
| CAS Registry Number | 89557-07-3 |
| Molecular Formula | C12H19NO2S |
| Molecular Weight | 241.35 g/mol |
| Topological Polar Surface Area (TPSA) | ~46.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
Mechanistic Insights: The Role of the tert-Butyl Shield
In advanced synthetic workflows, such as Hydrogen-Atom Transfer (HAT) and transition-metal catalyzed C-H activation, the choice of the N-substituent is not arbitrary. Replacing a less sterically hindered group (e.g., isopropyl) with a tert-butyl group fundamentally improves the electronegativity of the nitrogen atom through a strong inductive effect (2)[2].
Furthermore, the tert-butyl moiety acts as a robust steric shield. This steric bulk prevents unwanted N-alkylation or dimerization side-reactions, effectively directing the catalytic cycle toward the desired regioselectivity[2]. When utilized as a transient directing or protecting group, the tert-butyl moiety can be cleanly cleaved under strongly acidic conditions (e.g., using neat Trifluoroacetic acid, TFA) to liberate the primary sulfonamide without degrading the core carbon skeleton (3)[3].
Experimental Protocol: Synthesis of N-tert-butyl-2-phenylethanesulfonamide
The following self-validating protocol details the high-yield preparation of the title compound via nucleophilic acyl substitution.
Objective : Synthesis of N-tert-butyl-2-phenylethanesulfonamide from 2-phenylethanesulfonyl chloride. Reagents : 2-phenylethanesulfonyl chloride (1.0 eq), tert-butylamine (1.2 eq), Triethylamine (TEA, 1.5 eq), anhydrous Dichloromethane (DCM).
-
Step 1: Initiation and Temperature Control
-
Action: Dissolve 2-phenylethanesulfonyl chloride in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
-
Causality: Sulfonyl chlorides are highly reactive electrophiles susceptible to moisture. The inert atmosphere prevents competitive hydrolysis (which would yield the inactive sulfonic acid). The 0 °C environment controls the thermodynamics of the highly exothermic nucleophilic attack, minimizing degradation and side-product formation.
-
-
Step 2: Amine Addition
-
Action: Add TEA in one portion, followed by the dropwise addition of tert-butylamine over 15 minutes.
-
Causality: TEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the equilibrium forward. The dropwise addition of the sterically hindered tert-butylamine ensures a controlled reaction rate, preventing localized heating.
-
-
Step 3: Propagation and Monitoring
-
Action: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system.
-
Causality: Warming provides the necessary activation energy to overcome the steric hindrance imposed by the tert-butyl group. TLC provides real-time validation by confirming the consumption of the UV-active sulfonyl chloride starting material.
-
-
Step 4: Quenching and Workup
-
Action: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Causality: NaHCO3 neutralizes any residual acid, halting the reaction. Anhydrous Na2SO4 removes trace water before concentration, ensuring the crude product remains stable and does not undergo late-stage hydrolysis.
-
-
Step 5: Analytical Validation
-
Action: Confirm product identity and purity via 1H NMR and LC-MS.
-
Causality: A self-validating protocol requires orthogonal analytical confirmation. In 1H NMR (CDCl3), the diagnostic 9-proton singlet at ~1.3 ppm confirms the successful incorporation of the tert-butyl group, while LC-MS must show the corresponding [M+H]+ peak at m/z 242.1.
-
Therapeutic Applications: Endothelin-A Receptor Antagonism
Beyond its utility in synthetic methodology, the 2-phenylethanesulfonamide scaffold is a privileged structure in drug discovery. Derivatives of this class have been extensively optimized as potent, orally active Endothelin-A (ETA) receptor antagonists (4)[4].
The ETA receptor is a G protein-coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells. Upon binding of the endogenous peptide Endothelin-1 (ET-1), the receptor couples to the Gq protein, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium (Ca2+) release from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade culminates in potent vasoconstriction and cellular proliferation (5; 6)[6][5].
By competitively binding to the ETA receptor, 2-phenylethanesulfonamide derivatives effectively block this pathway, offering significant therapeutic potential for cardiovascular diseases and oncology, specifically by hampering metastasis and therapy resistance driven by the ET-1/YAP signaling axis (7)[7].
ETA Receptor Signaling & Antagonism Pathway
Figure 1: Mechanism of Endothelin-A (ETA) receptor signaling and sulfonamide-mediated antagonism.
References
- Source: molaid.
- Title: Sulfonamide as Photoinduced Hydrogen-Atom Transfer Catalyst for Regioselective Alkylation of C(sp3)
- Title: Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency Source: Pharmaceuticals - MDPI URL
- Title: Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists Source: ResearchGate URL
- Source: d-nb.
- Title: Simplified schematic diagram of ET-1 signalling in the vasculature to...
- Source: nih.
